Cas no 1886967-08-3 (N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide)
![N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide structure](https://www.kuujia.com/scimg/cas/1886967-08-3x500.png)
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide Chemical and Physical Properties
Names and Identifiers
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- N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide
- N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide
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- Inchi: 1S/C12H21NO/c1-9(14)13(5)12-6-11(7-12,8-12)10(2,3)4/h6-8H2,1-5H3
- InChI Key: UITWOXBFZRXHBL-UHFFFAOYSA-N
- SMILES: C(N(C12CC(C(C)(C)C)(C1)C2)C)(=O)C
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93864-500MG |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide |
1886967-08-3 | 95% | 500MG |
¥ 11,952.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93864-1G |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide |
1886967-08-3 | 95% | 1g |
¥ 17,925.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93864-5G |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide |
1886967-08-3 | 95% | 5g |
¥ 53,776.00 | 2023-04-14 | |
Chemenu | CM389802-1g |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide |
1886967-08-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
Chemenu | CM389802-250mg |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide |
1886967-08-3 | 95%+ | 250mg |
$*** | 2023-03-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93864-1g |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide |
1886967-08-3 | 95% | 1g |
¥17925.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93864-100mg |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide |
1886967-08-3 | 95% | 100mg |
¥4481.0 | 2024-04-23 | |
Ambeed | A329663-250mg |
N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-N-methylacetamide |
1886967-08-3 | 98% | 250mg |
$1930.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93864-250mg |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide |
1886967-08-3 | 95% | 250mg |
¥7173.0 | 2024-04-23 | |
Chemenu | CM389802-500mg |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide |
1886967-08-3 | 95%+ | 500mg |
$*** | 2023-03-29 |
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide
Comprehensive Overview of N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide (CAS No. 1886967-08-3)
N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide (CAS No. 1886967-08-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. Its unique bicyclo[1.1.1]pentane scaffold and tert-butyl substitution make it a valuable building block for drug discovery and advanced material design. This compound exemplifies the growing trend of using strain-release motifs in medicinal chemistry, a topic frequently searched in AI-driven drug development platforms.
The structural features of N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide contribute to its potential applications in creating bioisosteres for aromatic rings, a technique increasingly popular in modern fragment-based drug design. Researchers investigating 3D fragment libraries or sp3-rich compounds often explore derivatives of this chemical class, as evidenced by rising search volumes for these terms in scientific literature databases.
From a synthetic chemistry perspective, the bicyclo[1.1.1]pentane core presents fascinating challenges and opportunities. The compound's N-methyl-acetamide moiety offers versatile handles for further derivatization, making it attractive for parallel synthesis approaches. Recent publications highlighting C-H functionalization of similar strained systems have driven increased interest in this molecular framework.
In pharmaceutical applications, the tert-butyl group in N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide may influence both the compound's metabolic stability and its ability to modulate protein-ligand interactions. These properties align with current industry focus on improving drug-like properties through careful steric control, a subject generating numerous queries in computational chemistry forums.
The compound's potential extends to materials science, where its rigid bicyclic structure could contribute to novel polymeric materials with unique mechanical properties. Researchers exploring high-performance polymers or molecular machines frequently investigate such structurally constrained building blocks.
Analytical characterization of N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide typically involves advanced techniques like NMR spectroscopy and mass spectrometry, with particular attention to the stereochemical environment of the bicyclo[1.1.1]pentane system. These analytical challenges reflect broader trends in structure elucidation of complex small molecules.
Recent patent literature reveals growing commercial interest in bicyclo[1.1.1]pentane derivatives, with N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide serving as a key intermediate in several proprietary synthetic routes. This aligns with increasing searches for patented chemical intermediates and protected synthetic building blocks in chemical business intelligence platforms.
The compound's stability profile makes it suitable for various medicinal chemistry optimization workflows, particularly in programs targeting CNS penetration or GPCR modulation. These therapeutic areas consistently rank among the most searched topics in pharmaceutical research databases.
From a regulatory standpoint, N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide represents an interesting case study in novel chemical entity classification, with its unique structure posing questions about metabolic fate prediction - a subject generating substantial discussion in ADME prediction forums.
Future research directions for this compound class likely include exploration of its photophysical properties and potential applications in materials informatics, areas experiencing rapid growth according to publication trend analyses. The compound's structural features may offer advantages in developing fluorescent probes or molecular sensors.
In summary, N-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-N-methyl-acetamide (CAS No. 1886967-08-3) exemplifies the innovative directions in modern chemical research, combining aspects of structural novelty, synthetic challenge, and therapeutic potential that resonate with current scientific priorities and search trends across multiple disciplines.
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